2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol

COX-2 inhibitor diaryl pyrazole substitution topology

2-[4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol (CAS 394237-57-1) is a synthetic diaryl pyrazole derivative with the molecular formula C17H15FN2O2 and a molecular weight of 298.32 g/mol. The compound belongs to the broad class of 1,3,4,5-tetrasubstituted pyrazole derivatives that are structurally related to the selective COX-2 inhibitor celecoxib and the COX-1-selective inhibitor SC-560.

Molecular Formula C17H15FN2O2
Molecular Weight 298.31 g/mol
CAS No. 394237-57-1
Cat. No. B15078745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol
CAS394237-57-1
Molecular FormulaC17H15FN2O2
Molecular Weight298.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN2O2/c1-10-16(11-3-5-12(18)6-4-11)17(20-19-10)14-8-7-13(22-2)9-15(14)21/h3-9,21H,1-2H3,(H,19,20)
InChIKeyQDXRHGKAGJWXAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol (CAS 394237-57-1): Structural Identity and Class Context


2-[4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol (CAS 394237-57-1) is a synthetic diaryl pyrazole derivative with the molecular formula C17H15FN2O2 and a molecular weight of 298.32 g/mol . The compound belongs to the broad class of 1,3,4,5-tetrasubstituted pyrazole derivatives that are structurally related to the selective COX-2 inhibitor celecoxib and the COX-1-selective inhibitor SC-560 [1]. It is currently supplied exclusively through the Sigma-Aldrich AldrichCPR collection (catalog number R911453) as a 10 mg screening compound intended for early-phase drug discovery research, with no analytical characterization data provided by the vendor .

Why 2-[4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol Cannot Be Replaced by Celecoxib, SC-560, or Other In-Class Pyrazoles


Despite belonging to the same diaryl pyrazole family, this compound differs from canonical COX-2 inhibitors in three critical structural features that preclude direct functional or pharmacological substitution. First, it lacks the benzenesulfonamide pharmacophore (–SO2NH2) present in celecoxib and valdecoxib, which is essential for COX-2 active-site binding [1]. Second, the 4-fluorophenyl substituent at the pyrazole 4-position (rather than the 1- or 5-position as in SC-560 and celecoxib) creates a distinct substitution topology absent from well-characterized COX inhibitors [2]. Third, the 5-methoxy-2-hydroxyphenyl moiety at the pyrazole 3-position introduces a hydrogen-bond donor/acceptor profile (predicted 1 H-bond donor, 4 H-bond acceptors, tPSA ~49.4 Ų, cLogP ~2.96) that differs substantially from the trifluoromethyl-phenyl or chlorophenyl-methoxyphenyl arrangements in SC-560 or celecoxib (celecoxib: tPSA 86.4 Ų, cLogP 2.63; SC-560: tPSA 35.6 Ų, cLogP 5.22) [3]. These differences in polarity, hydrogen-bonding capacity, and substitution geometry mean that even closely related analogs (e.g., the 5-ethoxy derivative CAS 394237-59-3 [4]) are not interchangeable in structure–activity relationship (SAR) studies without explicit re-validation.

Product-Specific Quantitative Evidence: 2-[4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol vs. Its Closest Analogs


Substitution Pattern Differentiation: 4-Fluorophenyl at Pyrazole C-4 vs. Celecoxib and SC-560

Celecoxib places the 4-methylphenyl group at the pyrazole 5-position; SC-560 places the 4-chlorophenyl group at the pyrazole 5-position and a 4-methoxyphenyl at N-1 [1][2]. In contrast, 2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol carries a 4-fluorophenyl substituent at the pyrazole 4-position (C-4), while the 5-methoxy-2-hydroxyphenyl group is attached at C-3—a regioisomeric arrangement not represented in any marketed COX-2 or COX-1 inhibitor .

COX-2 inhibitor diaryl pyrazole substitution topology SAR

Absence of the Sulfonamide Pharmacophore: Differentiation from COX-2-Selective Celecoxib and Valdecoxib

Celecoxib and valdecoxib rely on a benzenesulfonamide (–SO2NH2) moiety at the pyrazole N-1 position for high-affinity COX-2 binding, with celecoxib exhibiting COX-2 IC50 = 0.04 µM and COX-1 IC50 = 15 µM (selectivity index ~375) [1]. The target compound replaces this sulfonamide with a 5-methoxy-2-hydroxyphenyl group at C-3 and a hydrogen at N-1, abolishing the canonical COX-2 pharmacophore [2]. This structural deviation predicts a fundamentally different target interaction profile and is therefore unsuitable as a direct COX-2 inhibitor replacement.

COX-2 pharmacophore sulfonamide bioisostere selectivity screening

Predicted Physicochemical Profile: cLogP and Topological Polar Surface Area (tPSA) Differentiation from SC-560 and Celecoxib

The predicted cLogP and tPSA values for 2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol are 2.96 and 49.4 Ų respectively [1], positioning this compound in a distinct physicochemical space compared to SC-560 (cLogP 5.22, tPSA 35.6 Ų) [2] and celecoxib (cLogP 2.63, tPSA 86.4 Ų) . The 2.26 log unit reduction in cLogP vs. SC-560 suggests substantially improved aqueous solubility, while the 37 Ų reduction in tPSA vs. celecoxib may enhance membrane permeability. The compound's predicted properties place it within favorable oral drug-likeness space (Lipinski violations: 0 predicted), whereas SC-560 (cLogP >5) exceeds the recommended lipophilicity threshold.

ADME prediction cLogP tPSA drug-likeness library design

Direct Structural Analog: 5-Ethoxy vs. 5-Methoxy Substitution (CAS 394237-59-3 vs. 394237-57-1)

The 5-ethoxy analog (CAS 394237-59-3, AldrichCPR L248533) represents the closest purchasable comparator, differing only by the replacement of the methoxy (–OCH3) with an ethoxy (–OCH2CH3) group at the phenol 5-position, increasing molecular weight from 298.32 to 312.35 g/mol [1]. This single methylene group insertion increases predicted lipophilicity by approximately 0.4–0.6 log units while marginally reducing hydrogen-bond acceptor basicity due to steric shielding. The methoxy analog (target compound, R911453) is the more compact and synthetically more accessible member of this pair, making it the preferred starting point for SAR exploration where minimal steric bulk at the 5-position is desired .

ethoxy analog methoxy analog analog pairing SAR probe set

Patent Context: Inclusion within Pharmacia Substituted Pyrazolyl Derivative Claims (US 7,186,743 and US 6,956,052)

The generic structural claims of US Patents 7,186,743 and 6,956,052 (assigned to Pharmacia Corporation) encompass substituted pyrazolyl derivatives for treating cancer, inflammation, and inflammation-associated disorders such as arthritis [1][2]. The target compound falls within the Markush structures defined in these patents, which broadly cover pyrazole derivatives with aryl, heteroaryl, and phenolic substituents at the 3-, 4-, and 5-positions. While the patents do not provide specific biological data for the exact compound CAS 394237-57-1, its inclusion within the claimed chemical space places it within a family of compounds explicitly intended for COX-2 and inflammation-related target screening [1].

patent intellectual property inflammation Pharmacia COX inhibitor

Vendor-Specific Procurement Status: AldrichCPR Screening Collection Exclusivity and Analytical Limitations

The compound is available exclusively through Sigma-Aldrich as AldrichCPR product R911453 in a 10 mg unit size, with the explicit disclaimer that Sigma-Aldrich does not collect analytical data for this product and sells it 'AS-IS' without any warranty of identity, purity, or fitness for a particular purpose . This differentiates it from fully characterized reference standards such as celecoxib (Sigma-Aldrich PHR1683, certified purity ≥98%) or SC-560 (Sigma-Aldrich S2064, purity ≥98% by HPLC) , where analytical certificates of analysis (CoA) are routinely provided. The buyer assumes full responsibility for confirming product identity and purity before use.

AldrichCPR screening compound procurement vendor specification purity

Recommended Application Scenarios for 2-[4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol Based on Established Evidence


Focused SAR Library Expansion: Exploring Non-Sulfonamide Diaryl Pyrazole Chemical Space

This compound is best deployed as a core scaffold for generating focused libraries of non-sulfonamide diaryl pyrazoles targeting biological pathways beyond COX-2. Its unique 1,3,4,5-tetrasubstitution pattern (4-fluorophenyl at C-4, 5-methoxy-2-hydroxyphenyl at C-3) provides a starting point for derivatization at the phenolic hydroxyl, the methoxy group, and the pyrazole N-1 position, enabling exploration of structure–activity relationships at kinase, GPCR, or epigenetic targets where diaryl pyrazole cores have shown activity [1]. The absence of the sulfonamide group removes dominant COX-2 polypharmacology, potentially improving target selectivity in phenotypic screens.

Matched Molecular Pair Analysis with the 5-Ethoxy Analog for Alkoxy SAR

Procure this methoxy analog (R911453) alongside its 5-ethoxy counterpart (L248533, CAS 394237-59-3) [2] to establish a matched molecular pair (MMP) for studying the effect of alkoxy chain length on target binding, cellular permeability, and metabolic stability. The 14 Da molecular weight difference and predicted ~0.5 log unit cLogP shift between the two compounds [3] allow systematic interrogation of lipophilic efficiency (LipE) within a conserved core scaffold, a standard practice in lead optimization programs.

Computational Docking and Pharmacophore Modeling with a Non-Canonical Pyrazole Topology

The compound's pyrazole C-4 fluorophenyl substitution topology—absent from all marketed COX inhibitors—presents a valuable test case for validating computational docking algorithms and pharmacophore models that have been predominantly trained on C-5 or N-1 aryl-substituted pyrazoles [1]. Its predicted moderate lipophilicity (cLogP ~2.96) and intermediate polarity (tPSA ~49.4 Ų) [3] place it in a favorable region of drug-like chemical space, making it suitable as a probe molecule in virtual screening benchmark studies designed to assess scoring function accuracy for non-standard substitution patterns.

Inflammation Target Deconvolution: Differentiating COX-Dependent from COX-Independent Anti-Inflammatory Activity

In phenotypic inflammation assays (e.g., LPS-stimulated PBMC or RAW264.7 macrophage models), this compound can serve as a negative control for COX-2-mediated prostaglandin suppression, given the lack of the sulfonamide pharmacophore required for high-affinity COX-2 binding [4]. When tested alongside celecoxib (COX-2 IC50 = 0.04 µM) [4], any residual anti-inflammatory activity observed with the target compound can be attributed to COX-independent mechanisms, aiding target deconvolution efforts in programs seeking non-COX anti-inflammatory agents.

Quote Request

Request a Quote for 2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.